molecular formula C15H17NO B015036 N,N-Diethyl-1-naphthamide CAS No. 5454-10-4

N,N-Diethyl-1-naphthamide

Cat. No. B015036
CAS RN: 5454-10-4
M. Wt: 227.3 g/mol
InChI Key: SZOIQCLRXFNYCW-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-naphthamide is a chemical compound with the molecular formula C15H17NO . It is an aromatic amide .


Molecular Structure Analysis

The molecular structure of N,N-Diethyl-1-naphthamide consists of a naphthalene ring (a type of aromatic hydrocarbon) attached to an amide functional group . The amide group contains a carbonyl group (C=O) and a nitrogen atom .


Chemical Reactions Analysis

Aromatic amides like N,N-Diethyl-1-naphthamide can undergo various chemical reactions. One study has investigated the precise motion of the amide bonds of aromatic compounds, providing valuable information about the basic conformational properties of amide bonds .

Scientific Research Applications

Future Directions

Research on aromatic amides like N,N-Diethyl-1-naphthamide is ongoing, with a focus on understanding their conformational movements and potential applications in various fields . Future research could also focus on improving the solubility and bioavailability of similar compounds.

Mechanism of Action

Target of Action

N,N-Diethyl-1-naphthamide primarily targets monoamine oxidase (MAO) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the breakdown of neurotransmitters such as serotonin and dopamine. They are found in the outer mitochondrial membrane of most cell types in the body.

Mode of Action

N,N-Diethyl-1-naphthamide interacts with its target, MAO, in a competitive and reversible manner . It binds to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme, thus inhibiting its activity. This inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to resume its normal function .

properties

IUPAC Name

N,N-diethylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOIQCLRXFNYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969765
Record name N,N-Diethylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-1-naphthamide

CAS RN

5454-10-4
Record name 1-Naphthamide,N-diethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes N,N-Diethyl-1-naphthamide useful in organic synthesis, particularly concerning ketones?

A1: N,N-Diethyl-1-naphthamide plays a crucial role in enhancing the alkylation of enolizable ketones. Research has shown that when the hydrogen atoms adjacent (α) to the carbonyl group in a ketone are replaced with deuterium, the yield of the alkylation reaction with the lithium salt of N,N-Diethyl-1-naphthamide significantly increases []. This observation suggests that the compound can suppress undesirable enolization during the reaction, thereby improving the desired product formation.

Q2: How does the structure of N,N-Diethyl-1-naphthamide relate to its reactivity?

A2: A computational study revealed that N,N-Diethyl-1-naphthamide exhibits restricted rotation around the nitrogen-carbonyl (N-CO) bond due to steric hindrance []. This restricted rotation, coupled with the bulky nature of the naphthyl and diethyl groups, likely influences the compound's interaction with other reactants. This steric effect could explain the observed suppression of enolization when N,N-Diethyl-1-naphthamide's lithium salt reacts with deuterated ketones [].

Q3: Can you provide an example of N,N-Diethyl-1-naphthamide's application in complex molecule synthesis?

A3: Absolutely. N,N-Diethyl-1-naphthamide is a key component in a highly efficient synthesis of 3-methylcholanthrene []. Specifically, its lithium derivative (2-lithio-1-naphthamide) reacts with the lithium enolate of 5-methylhomophthalic anhydride, ultimately leading to the formation of a crucial spirobislactone intermediate. This synthetic route highlights the utility of N,N-Diethyl-1-naphthamide in constructing complex polycyclic structures.

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